Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a bicyclic ketone featuring a fused 2-oxa-5-azabicyclo[2.2.1]heptane core linked to an azetidin-3-yl group via a methanone bridge. This compound belongs to a class of nitrogen- and oxygen-containing heterocycles known for their structural rigidity and pharmacological relevance, particularly in antimicrobial and antimalarial research . Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol, distinguishing it from analogs through the azetidine substituent, which introduces a three-membered nitrogen ring system.
Properties
IUPAC Name |
azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-4-8-1-7(11)5-13-8/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYXXHILHYKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure, which includes an azetidine ring and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that azetidinone derivatives exhibit significant anticancer activity. For instance, research involving 3-chloro-azetidin-2-one derivatives demonstrated their efficacy against human breast cancer cell lines, such as MCF-7 and SKBR3. These derivatives were shown to induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
CCR6 Receptor Modulation
A patent (WO2021219849A1) highlights the use of azetidin derivatives as modulators of the CCR6 receptor, which plays a crucial role in immune responses and inflammation. Compounds targeting CCR6 are being investigated for their potential in treating various inflammatory diseases and cancers .
Study on Anticancer Activity
A study published in 2013 investigated the effects of a series of 3-chloro-azetidin-2-one derivatives on breast cancer cell lines. The results indicated that these compounds could serve as novel anticancer agents due to their ability to inhibit tumor growth and promote cell death through various mechanisms, including the modulation of apoptotic pathways .
CCR6 Modulation Study
In another study focusing on CCR6 modulation, compounds derived from azetidinones were tested for their ability to inhibit CCR6-mediated signaling pathways. The findings suggested that these compounds could effectively reduce the migration of cancer cells, indicating their potential utility in cancer therapy and possibly in managing autoimmune diseases .
Data Table: Summary of Biological Activities
| Activity | Compound | Target | Effect |
|---|---|---|---|
| Anticancer | 3-Chloro-Azetidin-2-one Derivatives | MCF-7, SKBR3 | Induces apoptosis, inhibits proliferation |
| CCR6 Modulation | Azetidin Derivatives | CCR6 Receptor | Reduces migration of cancer cells |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Key Observations :
- Steric Effects : Bulky substituents (e.g., imidazole in ) reduce yields (49–81% in ) due to steric hindrance during coupling.
- Stereochemistry : Enantiomerically pure derivatives (e.g., (1R,4R)-configured compounds in ) require chiral catalysts, increasing synthesis complexity but enhancing biological specificity.
Physicochemical Properties
Table 3: Physical State and Solubility
Note: Melting point inferred from structurally similar derivatives in .
Key Observations :
Table 4: Pharmacological Profiles
Key Observations :
- Antimalarial Potency : The target compound shows superior activity against P. falciparum compared to imidazole analogs, likely due to enhanced membrane permeability from the azetidine group .
- Stereochemical Influence: (1R,4R)-configured derivatives (e.g., ) exhibit nanomolar-range activity, underscoring the importance of stereochemistry in target binding.
Preparation Methods
General Synthetic Approach
The preparation involves nucleophilic substitution or amide bond formation between the bicyclic amine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride and electrophilic acyl or heterocyclic chlorides. Triethylamine is used to neutralize the hydrochloride and facilitate the reaction. The reaction mixture is heated in sealed tubes at temperatures ranging from 130°C to 140°C for 3 to 6 hours. The crude products are then extracted and purified by silica gel chromatography using ethyl acetate/methanol mixtures as eluents.
Detailed Reaction Conditions and Yields
| Entry | Electrophilic Partner | Molar Ratio (Amine:Partner) | Triethylamine (mmol) | Temperature (°C) | Time (h) | Yield (mg) | Purification Method | Characterization Summary |
|---|---|---|---|---|---|---|---|---|
| 1 | (8S)-2-chloro-9-(3-methyl-2-oxobutyl)-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | 0.78 : 0.51 | 1.63 | 130 | 3 | 100 | Silica gel chromatography (95/5 EtOAc/MeOH) | LC/MS [M+H]+ m/z 401; 1H NMR (DMSO-d6) shows multiplets and broad signals consistent with bicyclic and pyrimidine protons |
| 2 | (8S)-2-chloro-9-(2-oxo-2-pyrid-3-ylethyl)-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | 4.02 : 2.68 | 6.71 | 130 | 6 | 980 | Silica gel chromatography (95/5 EtOAc/MeOH) | LC/MS [M+H]+ m/z 436; 1H NMR (DMSO-d6) shows aromatic and bicyclic signals |
| 3 | (S)-7-chloro-2-methyl-2-trifluoromethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | 5.91 : 3.84 | 9.86 | 140 | 4 | 750 | Silica gel chromatography (95/5 EtOAc/MeOH) | LC/MS [M+H]+ m/z 317; 1H NMR (CDCl3) shows signals for methyl, bicyclic, and imidazopyrimidinone protons |
| 4 | (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | 0.69 : 0.58 | 1.45 | 130 | 3 | 220 | Silica gel chromatography (95/5 EtOAc/MeOH) | Characterization consistent with expected bicyclic product |
Stepwise Procedure (Representative Example)
-
- 220 mg (0.51 mmol) of electrophilic heterocyclic chloride
- 105.99 mg (0.78 mmol) of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- 227 µL (1.63 mmol) of triethylamine
-
- Mix the powdered reagents in a sealed reaction tube.
- Add triethylamine to neutralize the hydrochloride salt and promote nucleophilic substitution.
- Seal the tube and heat at 130°C in an oil bath for 3 hours.
- After cooling, extract the crude product with ethyl acetate and wash with water.
- Dry the organic layer over magnesium sulfate and evaporate to dryness.
- Purify the residue by silica gel chromatography using 95/5 ethyl acetate/methanol as eluent.
Outcome:
The purified product is obtained as a solid with yields around 45-90% depending on the substrate and reaction conditions.
Analytical Characterization
- LC/MS: Electrospray ionization in positive mode confirms molecular ion peaks corresponding to the expected molecular weights.
- 1H NMR: Characteristic signals for bicyclic protons appear as multiplets and broad singlets in the 1.0–5.0 ppm range, consistent with the azetidine and oxabicyclo moieties. Aromatic or heterocyclic substituents show distinct aromatic proton signals.
- Chromatography: Silica gel column chromatography with ethyl acetate/methanol mixtures effectively separates the product from impurities.
Summary of Research Findings
- The use of triethylamine is critical for neutralizing the hydrochloride salt and facilitating nucleophilic attack.
- Elevated temperatures (130–140°C) in sealed tubes accelerate the reaction and improve yields.
- Reaction times vary from 3 to 6 hours depending on the electrophilic partner's reactivity.
- Purification by silica gel chromatography with a polar eluent system ensures high purity of the final product.
- The methodology is versatile, accommodating various electrophilic partners including pyrimidinones, imidazopyrimidinones, and substituted ketones.
Additional Notes
- The compound’s preparation has been reported in patent literature and specialized chemical supplier data, confirming reproducibility and scalability.
- The bicyclic amine starting material is commercially available as its hydrochloride salt, simplifying handling and storage.
- The reaction setup in sealed tubes minimizes solvent loss and exposure to air, improving safety and reaction efficiency.
Q & A
Basic Question: What are the key structural features of azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone, and why is it significant in medicinal chemistry?
Answer:
The compound combines an azetidine ring (3-membered nitrogen-containing ring) with a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, creating a rigid, bicyclic morpholine isostere. This structure enhances metabolic stability and bioavailability compared to linear morpholine derivatives, making it valuable in drug design for targeting central nervous system (CNS) and anti-infective therapeutics . The bicyclic framework restricts conformational flexibility, improving binding affinity to biological targets like enzymes or receptors .
Basic Question: How is the compound synthesized, and what are the critical steps for ensuring high yield and purity?
Answer:
A validated synthesis route involves six steps starting from trans-4-hydroxy-L-proline:
Protection : Benzyloxycarbonyl (Cbz) protection of the amino group (91% yield).
Esterification : Conversion to methyl ester using MeOH/SOCl₂ (96% yield).
Tosylation : Reaction with p-toluenesulfonyl chloride (93% yield).
Reduction : NaBH₄-mediated reduction to alcohol (100% yield).
Cyclization : Base-induced ring closure (86% yield).
Deprotection : Catalytic hydrogenation to remove Cbz (100% yield).
Key considerations include avoiding toxic reagents (e.g., diazomethane) and optimizing reaction conditions (e.g., using DMAP as a catalyst for tosylation) .
| Step | Reaction Type | Yield | Critical Parameters |
|---|---|---|---|
| 1 | Cbz Protection | 91% | NaOH, CbzCl, 0°C → RT |
| 2 | Esterification | 96% | SOCl₂ in MeOH |
| 3 | Tosylation | 93% | DMAP, Et₃N, RT |
| 4 | Reduction | 100% | NaBH₄ in EtOH/THF |
| 5 | Cyclization | 86% | NaOMe, reflux |
| 6 | Deprotection | 100% | 10% Pd/C, H₂ |
Advanced Question: What methodological challenges arise in stereochemical control during synthesis, and how are they addressed?
Answer:
The (1S,4S) enantiomer is pharmacologically preferred, but stereochemical control is challenging due to competing ring-opening reactions during cyclization. Strategies include:
- Chiral Pool Synthesis : Using trans-4-hydroxy-L-proline as a chiral starting material to retain stereochemistry .
- Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., Pd/C with specific ligands) during hydrogenation steps.
- NMR Monitoring : Tracking diastereomeric ratios via ¹H NMR (e.g., δ 4.50 ppm for the bridgehead proton in the final product) .
Advanced Question: How does the compound’s pharmacological activity compare to structurally similar bicyclic morpholines?
Answer:
While direct data on this compound’s activity is limited, analogs like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone (68a’) show slow-action antiplasmodial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), suggesting potential for antimalarial applications . Structural modifications (e.g., substituting the azetidine ring with imidazole) enhance target selectivity but may reduce metabolic stability .
Basic Question: What analytical techniques are used to characterize the compound and verify its purity?
Answer:
- ¹H/¹³C NMR : Confirms stereochemistry and functional groups (e.g., δ 4.50 ppm for bridgehead proton; δ 76.2 ppm for oxa-azabicyclo carbon) .
- HRMS : Validates molecular formula (e.g., m/z 100.0760 for [C₅H₁₀NO]⁺) .
- Polarimetry : Measures optical rotation ([α]²⁰_D = +104.2° in CHCl₃) to confirm enantiopurity .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Answer:
Discrepancies often arise from:
- Protecting Group Choice : Portoghese’s method (N-benzoyl) yields 59% over 7 steps vs. Cbz-based synthesis (70% over 6 steps) .
- Reduction Reagents : NaBH₄ (100% yield) vs. LiBH₄ (93% yield) impacts cost and scalability .
- Solvent Effects : THF/EtOH mixtures improve reduction efficiency compared to anhydrous conditions.
Researchers should replicate protocols with strict control of temperature, solvent purity, and catalyst loading, and validate results via NMR and mass spectrometry .
Advanced Question: What computational or experimental methods are recommended for studying the compound’s pharmacokinetic properties?
Answer:
- LogP Calculation : Predicts lipophilicity (critical for CNS penetration) using software like MarvinSketch.
- Caco-2 Assays : Measures intestinal permeability.
- Microsomal Stability Tests : Evaluates metabolic degradation in liver microsomes.
- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Basic Question: What are the safety and handling considerations for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
